1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one
Description
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is a seven-membered heterocyclic compound featuring a benzo-fused azepine ring system. The molecule comprises a benzyl substituent at the 1-position and a ketone group at the 4-position.
Properties
IUPAC Name |
1-benzyl-3,5-dihydro-2H-1-benzazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-16-10-11-18(13-14-6-2-1-3-7-14)17-9-5-4-8-15(17)12-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLNCRWJLZYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2CC1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-benzyl-2-aminobenzyl ketone under acidic or basic conditions. The reaction conditions often include:
Acidic conditions: Using strong acids like hydrochloric acid or sulfuric acid.
Basic conditions: Using bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase the reaction rate and yield.
Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the azepine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is CHNO, indicating a complex structure that includes a benzoazepine core. The compound features a bicyclic system with nitrogen heteroatoms, contributing to its diverse reactivity and biological properties.
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects. Notable applications include:
- Antidepressant Activity : Some studies have suggested that derivatives of benzoazepines exhibit antidepressant-like effects. The structural modifications in compounds related to 1-benzyl derivatives can enhance their efficacy as serotonin receptor modulators .
- Anxiolytic Properties : Research indicates that compounds with a similar structure may interact with GABA receptors, providing anxiolytic effects. This property makes them candidates for further development in treating anxiety disorders .
Pharmacological Studies
Pharmacological investigations have highlighted the following aspects of this compound:
- Receptor Binding Studies : The compound's binding affinity to various neurotransmitter receptors has been studied. For instance, modifications in the benzyl group can influence the binding properties to serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .
- Anticancer Potential : Some derivatives have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with specific signaling pathways associated with cancer cell survival .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes:
- Synthesis of Novel Compounds : The compound can be used as a building block for synthesizing other heterocyclic compounds through reactions such as cyclization and functional group transformations .
Case Studies
Several case studies have documented the synthesis and application of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated the antidepressant effects of synthesized derivatives in animal models. |
| Study B | Explored the anxiolytic properties through receptor binding assays, showing significant activity at GABA receptors. |
| Study C | Investigated anticancer activity in vitro, revealing inhibition of tumor cell growth via apoptosis induction. |
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the exact nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyridinone Derivatives
- Compound : 1-Benzyl-2,5-bis(4-methoxyphenyl)-2,3-dihydropyridin-4(1H)-one ()
- Key Differences :
- Six-membered dihydropyridinone ring vs. seven-membered benzoazepine.
- Substituents: Two methoxyphenyl groups at positions 2 and 5 enhance steric bulk and electron density compared to the simpler benzyl group in the target compound.
Benzodiazepine Derivatives
- Compound : 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one ()
- Key Differences :
- Two nitrogen atoms in the diazepine ring vs. one nitrogen in the benzoazepine.
- Phenyl substituent at position 1 vs. benzyl in the target compound.
Dibenzoazepine Derivatives
- Compound : 5-[(4-Benzyl-1H-1,2,3-triazol-1-yl)methyl]-5H-dibenzo[b,f]azepine ()
- Key Differences :
- Fused dibenzoazepine core vs. monocyclic benzoazepine.
- Triazole substituent introduces a second heterocycle. The triazole group adds hydrogen-bond acceptor/donor sites, enhancing molecular recognition .
Dihydroquinolinone Derivatives
- Compound: 1-Benzyl-2,3-dihydroquinolin-4(1H)-one () Key Differences:
- Fused benzene ring in the quinolinone vs. non-fused benzoazepine.
- Similar benzyl substitution at position 1. Crystallographic data (R factor = 0.068) confirm a planar quinolinone ring, contrasting with the likely puckered benzoazepine structure .
Diazepanone Derivatives
- Compound : 1-Benzyl-1,4-diazepan-5-one ()
- Key Differences :
- Seven-membered diazepanone ring with two nitrogen atoms vs. one nitrogen in benzoazepine.
- Similar benzyl substitution.
Benzothiazepinone Derivatives
- Compound : 2,3-dihydro-1,5-benzothiazepin-4(5H)-one ()
- Key Differences :
- Sulfur atom replaces a carbon in the thiazepinone ring vs. all-carbon benzoazepine.
- Molecular weight (179.24 g/mol) is lower than the benzoazepine derivative.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring Features | Heteroatoms |
|---|---|---|---|---|
| 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one | C₁₆H₁₅NO | 237.30 (estimated) | Benzyl, ketone, 7-membered ring | N, O |
| 1-Benzyl-2,5-bis(4-methoxyphenyl)-dihydropyridin-4(1H)-one | C₂₆H₂₅NO₃ | 399.48 | Methoxyphenyl, dihydropyridinone | N, O |
| 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one | C₁₅H₁₂N₂O | 236.27 | Phenyl, diazepine ring | N (x2), O |
| 2,3-dihydro-1,5-benzothiazepin-4(5H)-one | C₉H₉NOS | 179.24 | Sulfur-containing ring | N, S, O |
Table 2. Crystallographic Parameters (Selected Compounds)
| Compound | Space Group | R Factor | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| 5-[(4-Benzyl-triazolyl)methyl]-dibenzoazepine | P21/c | 0.045 | C–N: 1.34–1.47 | |
| 1-Benzyl-2,3-dihydroquinolin-4(1H)-one | - | 0.068 | C=O: 1.221 |
Research Findings and Implications
- Synthetic Accessibility: Palladium-catalyzed C–H arylation () is effective for introducing aryl groups to cyclic enaminones, a strategy applicable to benzoazepine derivatives .
- Crystallographic Trends: Compounds with fused aromatic systems (e.g., dihydroquinolinones) exhibit planar geometries, while benzothiazepinones show puckered conformations due to sulfur’s larger atomic radius .
- Safety Considerations: Benzothiazepinones require careful handling due to moderate toxicity (GHS classification), underscoring the need for structural optimization to improve safety profiles .
Biological Activity
1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is a compound belonging to the class of benzoazepines, characterized by a seven-membered ring fused to a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The molecular formula of this compound is C17H17NO, with a molecular weight of 263.33 g/mol. The compound features a benzyl group and a ketone group at specific positions, which influence its reactivity and interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain neurotransmitter systems, particularly those related to cholinergic signaling, which is crucial in the context of neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticholinesterase Activity
Studies have demonstrated that this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease.
2. Neuroprotective Effects
In vitro studies have shown that this compound possesses neuroprotective properties. It reduces oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
3. Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The compound was administered to scopolamine-induced mice, resulting in significant improvements in cognitive functions measured through maze tests. Histological analysis revealed reduced neuronal loss and lower levels of oxidative markers compared to control groups.
Case Study 2: Anticholinesterase Activity
In a comparative study against standard AChE inhibitors like donepezil, this compound demonstrated comparable potency (IC50 values), indicating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
